3-(3-Acetylphenyl)benzonitrile
CAS No.: 893734-99-1
Cat. No.: VC2028380
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893734-99-1 |
|---|---|
| Molecular Formula | C15H11NO |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 3-(3-acetylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |
| Standard InChI Key | UVCNSNUNWCEGPT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Introduction
Chemical Identity and Structure
3-(3-Acetylphenyl)benzonitrile, also known as 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile, is an aromatic organic compound with the CAS registry number 893734-99-1 . The compound belongs to the class of substituted biphenyls, featuring two connected benzene rings with specific functional groups. The molecular structure contains a biphenyl core with an acetyl group (-COCH₃) at the meta position of one benzene ring and a nitrile group (-C≡N) at the meta position of the other benzene ring.
Molecular Information
The molecular formula of 3-(3-Acetylphenyl)benzonitrile is C₁₅H₁₁NO with a calculated molecular weight of 221.25 g/mol . The structure can be represented by the following characteristics:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 893734-99-1 |
| SMILES Notation | CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
| InChI | InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |
Physical and Chemical Properties
Physical State and Appearance
Based on commercial sourcing information, 3-(3-Acetylphenyl)benzonitrile typically appears as a solid at room temperature . While specific data on its physical appearance is limited in the literature, related biphenyl derivatives often present as crystalline solids with colors ranging from white to pale yellow.
Synthetic Methods and Preparation
The synthesis of 3-(3-Acetylphenyl)benzonitrile can be approached through several routes, primarily based on cross-coupling methodologies commonly employed for biphenyl derivatives.
Suzuki-Miyaura Cross-Coupling
One potential synthetic route is through Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds between aryl halides and boronic acids or esters. This approach is evidenced in related literature for similar biphenyl systems :
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Reaction of 3-acetylphenylboronic acid with 3-bromobenzonitrile
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Alternative approach using 3-bromoacetylophenone with 3-cyanophenylboronic acid
The reaction typically employs palladium catalysts (such as Pd(OAc)₂ with triphenylphosphine) in the presence of bases and appropriate solvents.
Other Synthetic Approaches
Alternative methods could include:
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Ullmann coupling reactions
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Negishi coupling using organozinc compounds
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Direct functionalization of biphenyl core through selective acetylation and cyanation strategies
Applications and Research Relevance
Pharmaceutical Research
3-(3-Acetylphenyl)benzonitrile serves as a valuable intermediate in pharmaceutical research and development. The compound has potential applications in:
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Synthesis of kinase inhibitors, as evidenced by structurally related benzonitrile derivatives being investigated as inhibitors of TBK1 and IKKε kinases
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Development of androgen receptor antagonists, where benzonitrile derivatives play important roles in treating prostate cancer and related conditions
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Potential PD-1/PD-L1 inhibition research, where structurally related compounds have shown promise
Materials Science and Industrial Applications
The biphenyl structure combined with functional groups presents opportunities in:
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Precursors for polymer synthesis, particularly in polyimides and polyamides
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Development of specialized electronic materials, where the electron-withdrawing nitrile group and electron-donating acetyl group create interesting electronic properties
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Potential applications in liquid crystal development and research
Structural Comparison with Related Compounds
3-(3-Acetylphenyl)benzonitrile shares structural similarities with several related compounds that have been more extensively studied:
Comparison with 3-Acetylbenzonitrile
3-Acetylbenzonitrile (CAS: 6136-68-1) is a simpler structural analog with both the acetyl and nitrile groups on the same benzene ring :
| Property | 3-(3-Acetylphenyl)benzonitrile | 3-Acetylbenzonitrile |
|---|---|---|
| Molecular Formula | C₁₅H₁₁NO | C₉H₇NO |
| Molecular Weight | 221.25 g/mol | 145.16 g/mol |
| Structure | Biphenyl with meta-acetyl and meta-nitrile on separate rings | Single benzene ring with meta-acetyl and nitrile |
| Melting Point | Not extensively documented | 98-100°C |
| Boiling Point | Not extensively documented | 120°C (5 mmHg) |
Comparison with Other Substituted Biphenyls
The literature contains numerous examples of substituted biphenyls with various functional groups. For example, 4'-methyl-[1,1'-biphenyl]-4-carbonitrile and 4-(naphthalen-2-yl)benzonitrile have been reported with full spectroscopic characterization .
Spectroscopic Data and Characterization
While comprehensive spectroscopic data for 3-(3-Acetylphenyl)benzonitrile is limited in the available literature, characterization would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on related structures, the expected ¹H NMR spectrum would show:
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A singlet around 2.6-2.7 ppm for the methyl protons of the acetyl group
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Complex multiplets in the aromatic region (7.0-8.2 ppm) for the 9 aromatic protons
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The proton adjacent to the nitrile group would likely appear downfield due to the electron-withdrawing effect
Infrared (IR) Spectroscopy
Key characteristic bands would include:
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C≡N stretching around 2200-2240 cm⁻¹
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C=O stretching around 1680-1700 cm⁻¹
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Aromatic C=C stretching around 1600 and 1500 cm⁻¹
Current Research and Future Perspectives
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